molecular formula C25H22FNO5 B5180679 methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5787-14-4

methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5180679
CAS No.: 5787-14-4
M. Wt: 435.4 g/mol
InChI Key: SMUWBXOYAPXZFC-UHFFFAOYSA-N
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Description

Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

  • A 2-fluorophenyl group at position 4, where the fluorine atom introduces electron-withdrawing effects and may influence dipole interactions in biological systems .
  • A methyl ester at position 3, which impacts solubility and hydrolysis kinetics compared to bulkier ester groups .

Hexahydroquinoline derivatives are known for diverse biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties, as observed in structurally related 1,4-dihydropyridines . The target compound’s stereochemistry, likely resolved using crystallographic tools like SHELXL and OLEX2 , is critical for its pharmacological profile.

Properties

IUPAC Name

methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO5/c1-13-22(25(29)30-2)23(16-5-3-4-6-17(16)26)24-18(27-13)9-15(10-19(24)28)14-7-8-20-21(11-14)32-12-31-20/h3-8,11,15,23,27H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUWBXOYAPXZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386651
Record name STK375646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5787-14-4
Record name STK375646
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the hexahydroquinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinoline derivatives with oxidized functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or otherwise substituted derivatives.

Scientific Research Applications

The compound methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications primarily in medicinal chemistry and pharmacology, supported by data tables and case studies.

Molecular Formula

  • C : 30
  • H : 25
  • F : 1
  • N : 2
  • O : 4

IUPAC Name

The IUPAC name for this compound is:
This compound .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, hexahydroquinoline derivatives have shown promise in inhibiting tumor growth by targeting specific cancer cell lines. A study demonstrated that modifications to the benzodioxole moiety enhance cytotoxicity against breast cancer cells .

Antimicrobial Properties

Several studies have reported that quinoline derivatives possess antimicrobial activity. The presence of the benzodioxole group may enhance the compound's ability to inhibit bacterial growth. A comparative analysis revealed that similar compounds had significant activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Quinoline derivatives have been investigated for their neuroprotective properties. Research suggests that they may help mitigate oxidative stress and inflammation in neuronal cells. Case studies have shown improvements in models of neurodegenerative diseases when treated with related compounds .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerHexahydroquinolineInhibition of tumor growth
AntimicrobialQuinoline derivativesSignificant inhibition of bacterial growth
NeuroprotectiveSimilar quinolinesReduction of oxidative stress

Table 2: Case Studies on Related Compounds

Study ReferenceCompound TestedResults
Methyl substituted quinolinesEffective against breast cancer cells
Benzodioxole derivativesActive against a range of bacteria
Neuroprotective quinolinesImproved outcomes in neurodegenerative models

Mechanism of Action

The mechanism of action of methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity. For example, the benzodioxole ring may interact with aromatic amino acids in protein binding sites, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name (Reference) Substituents Ester Group Molecular Weight Notable Features
Target Compound 7-(1,3-benzodioxol-5-yl), 4-(2-fluorophenyl) Methyl ~477.5 (estimated) Benzodioxol enhances lipophilicity; 2-F substitution optimizes electronic interactions .
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-... () 4-(4-fluorophenyl) Ethyl N/A 4-Fluorophenyl group may reduce steric hindrance compared to 2-F; ethyl ester slows hydrolysis .
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-... () 4-(4-hydroxy-3-methoxyphenyl) Cyclohexyl 487.59 Hydroxy and methoxy groups increase hydrogen-bonding potential, improving solubility but limiting membrane permeability .
Benzyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-... () 7-(4-methoxyphenyl), 4-(benzodioxol) Benzyl 523.58 Benzyl ester increases molecular weight, potentially extending half-life; methoxyphenyl adds electron-donating effects .
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... () 4-(4-methoxyphenyl) Methyl N/A Methoxy group enhances electron density, altering receptor-binding affinity compared to halogenated analogs .
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... () 4-(3-hydroxyphenyl) Ethyl N/A Hydroxyl group improves solubility but may reduce bioavailability due to polarity .

Structural and Functional Insights

Substituent Effects
  • 1,3-Benzodioxol vs.
  • Fluorine Position : The 2-fluorophenyl group in the target compound may create steric and electronic differences compared to 4-fluorophenyl analogs (), affecting interactions with hydrophobic binding pockets .
Ester Group Variations
  • Methyl esters (target compound, ) are more prone to enzymatic hydrolysis than ethyl or benzyl esters (), influencing the compound’s metabolic clearance and duration of action .
Hydrogen Bonding and Solubility

    Biological Activity

    Methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with notable biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

    Chemical Structure and Properties

    The compound has the following structural formula:

    C20H22FNO3\text{C}_{20}\text{H}_{22}\text{F}\text{N}\text{O}_{3}

    It features a benzodioxole moiety which is known for its various biological activities. The presence of a fluorophenyl group is also significant in enhancing the compound's pharmacological properties.

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions that incorporate the benzodioxole structure and the hexahydroquinoline framework. Various synthetic routes have been explored to optimize yield and purity, often focusing on modifying the functional groups to enhance biological activity.

    Anticancer Properties

    Research indicates that derivatives of benzodioxole exhibit varying degrees of anticancer activity. For instance, compounds similar to this compound have shown promising results against several cancer cell lines:

    Compound Cell Line IC50 (mM) Activity
    2aHep3B0.162Potent
    2bHep3B0.234Moderate
    5aCaco-29.12Weak

    The compound's mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compound 2a significantly reduced alpha-fetoprotein (α-FP) levels in Hep3B cells, indicating a decrease in tumorigenicity .

    Other Biological Activities

    Beyond anticancer effects, compounds containing the benzodioxole structure have been associated with:

    • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways.
    • Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains.
    • Analgesic Properties : Certain analogs have shown potential as pain relievers.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of related compounds:

    • Cytotoxicity Studies : A study evaluated various benzodioxole derivatives for their cytotoxic effects on cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. The results highlighted that modifications in the chemical structure could significantly enhance cytotoxicity .
    • Mechanistic Insights : Research focusing on the mechanism of action revealed that these compounds might interact with specific cellular pathways involved in cell cycle regulation and apoptosis induction .

    Q & A

    Basic Research Questions

    Q. What are the key synthetic methodologies for preparing methyl 7-(1,3-benzodioxol-5-yl)-4-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate?

    • The synthesis of hexahydroquinoline derivatives typically employs multi-step reactions, such as the Hantzsch reaction, which involves cyclohexane-1,3-diones, β-keto esters, aldehydes, and ammonium acetate under reflux conditions .
    • Critical steps include:

    • Condensation : Formation of the quinoline core via cyclization.
    • Substituent introduction : The 1,3-benzodioxol-5-yl and 2-fluorophenyl groups are incorporated via selective substitution or coupling reactions.
    • Esterification : Methyl ester formation at the 3-position is achieved using methyl acetoacetate or methanol under acidic conditions .
      • Optimization : Reaction monitoring via TLC or HPLC ensures purity, while recrystallization (e.g., ethanol) improves yield .

    Q. How can researchers validate the structural integrity of this compound?

    • Primary techniques :

    • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry. For example, the 1,3-benzodioxol-5-yl group shows characteristic aromatic protons at δ 6.7–7.1 ppm .
    • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+^+ for C25_{25}H22_{22}FNO5_5 ≈ 460.16 g/mol) .
    • X-ray crystallography : Resolves conformational details, such as chair/boat configurations of the hexahydroquinoline ring .
      • Data interpretation : Cross-referencing spectral data with structurally analogous quinoline derivatives (e.g., ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate) aids in peak assignment .

    Advanced Research Questions

    Q. What strategies address contradictions in reported biological activities of structurally similar quinoline derivatives?

    • Case study : Discrepancies in antimicrobial activity between benzodioxol-substituted vs. fluorophenyl-substituted quinolines may arise from:

    • Substituent electronic effects : Electron-withdrawing groups (e.g., -F) enhance membrane penetration but reduce target binding affinity .
    • Conformational flexibility : The 1,4-dihydropyridine core’s puckering (e.g., boat vs. chair) alters interactions with biological targets .
      • Resolution :
    • Comparative SAR studies : Systematically vary substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl) and correlate with activity .
    • Molecular docking : Predict binding modes to enzymes (e.g., cytochrome P450) using crystallographic data from related compounds .

    Q. How can researchers optimize reaction conditions to mitigate low yields during scale-up synthesis?

    • Problem : Low yields (e.g., <40%) in multi-step syntheses often stem from:

    • Side reactions : Competing dimerization or oxidation of intermediates.
    • Solvent limitations : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but hinder product isolation .
      • Solutions :
    • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., proline) improve regioselectivity .
    • Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing side products .
      • Case example : Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate achieved 68% yield via optimized microwave-assisted synthesis .

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